molecular formula C14H14BrNO3S2 B3010892 (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329777-75-5

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3010892
CAS No.: 329777-75-5
M. Wt: 388.29
InChI Key: YEHVQTKYNVUELF-WUXMJOGZSA-N
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Description

The compound (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a brominated, dimethoxy-substituted benzylidene group at position 5, an ethyl group at position 3, and a thione (C=S) at position 2. The (5E) configuration indicates the trans geometry of the exocyclic double bond, which influences its planarity and interaction with biological targets.

Properties

IUPAC Name

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S2/c1-4-16-13(17)12(21-14(16)20)6-8-5-10(18-2)11(19-3)7-9(8)15/h5-7H,4H2,1-3H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHVQTKYNVUELF-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2Br)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations

The table below summarizes critical differences between the target compound and its analogs:

Compound (CAS/Reference) Substituents on Benzylidene Thiazolidinone Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-bromo-4,5-dimethoxyphenyl 3-ethyl C₁₃H₁₂BrNO₄S₂ 394.27 Two methoxy groups; bromo; E-configuration
CAS 525570-90-5 5-bromo-2-methoxyphenyl 3-ethyl C₁₃H₁₂BrNO₂S₂ 378.27 Single methoxy; bromo; E-configuration
CAS 313470-10-9 5-bromo-2-hydroxyphenyl 3-ethyl C₁₂H₁₀BrNO₂S₂ 344.25 Hydroxyl group; Z-configuration
247067-85-2 5-(4-bromophenyl)furan-2-yl 3-ethyl C₁₆H₁₂BrNO₂S₂ 411.31 Furan ring; increased aromaticity
CAS 434303-28-3 3-methoxy-4-(4-nitrobenzyloxy)phenyl 3-ethyl C₂₀H₁₈N₂O₅S₂ 430.50 Nitro group; extended π-system
CAS 13036-93-6 4-chlorophenyl 3-phenyl C₁₆H₁₀ClNOS₂ 331.84 Chloro substituent; phenyl at position 3

Electronic and Steric Effects

  • Bromine vs. Chlorine : Bromine (target compound, ) is larger and more polarizable than chlorine (), enhancing van der Waals interactions in biological systems.
  • Methoxy vs. Hydroxyl : Methoxy groups (target compound, ) are electron-donating and lipophilic, improving membrane permeability. Hydroxyl groups () increase hydrogen bonding and solubility but may reduce bioavailability.
  • Furan vs. Phenyl : The furan ring in introduces a heteroaromatic system, altering π-π stacking interactions compared to purely phenyl-based analogs.

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